

# ginkgolide-B chemical structure and stereochemistry

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An In-depth Technical Guide on the Chemical Structure and Stereochemistry of Ginkgolide B

## Introduction

Ginkgolide B is a highly complex, polycyclic diterpenoid trilactone isolated from the leaves and root bark of the *Ginkgo biloba* tree.<sup>[1]</sup> First isolated in 1932 and its intricate structure elucidated in 1967 by Nakanishi, ginkgolide B is a member of a unique class of natural products known for their dense oxygenation, caged structure, and significant biological activities.<sup>[1]</sup> Notably, it is a potent and selective antagonist of the platelet-activating factor receptor (PAFR), making it a subject of extensive research in pharmacology and drug development for its potential therapeutic effects in inflammatory and neurological disorders.<sup>[1][2]</sup> This guide provides a detailed examination of the chemical structure and absolute stereochemistry of ginkgolide B, supported by quantitative data and a review of the experimental protocols used for its characterization.

## Chemical Structure and Stereochemistry

Ginkgolide B possesses a rigid and exceptionally complex molecular architecture. Its core is a hexacyclic C<sub>20</sub> skeleton characterized by three lactone rings, a spirocyclic ether (tetrahydrofuran ring), and a distinctive tert-butyl group, a rare feature in natural products.<sup>[3][4]</sup> The molecule contains eleven stereogenic centers, leading to a precisely defined three-dimensional conformation.

## Core Structure

The systematic IUPAC name for ginkgolide B, which defines its absolute configuration, is (1R,3R,6R,7S,8S,10R,11R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione.[3][5] The structure is comprised of six fused rings, creating a cage-like framework. Ginkgolide B is differentiated from other ginkgolides (A, C, J) by the presence of hydroxyl groups at positions C1 and C7.[6] An intramolecular hydrogen bond is often observed between the C1 and C10 hydroxyl groups.[7]

## Absolute Stereochemistry

The absolute configuration of ginkgolide B's eleven stereocenters has been unequivocally established through X-ray crystallography studies.[8][9] The specific arrangement of these chiral centers dictates the molecule's unique three-dimensional shape, which is crucial for its biological activity, particularly its high-affinity binding to the PAF receptor. The Cahn-Ingold-Prelog (CIP) system provides a method for unambiguously defining the spatial arrangement at each stereocenter as either R (Rectus) or S (Sinister).[10] Definitive determination of this absolute configuration is critical in medicinal chemistry, as different enantiomers of a chiral molecule can have vastly different pharmacological effects.[11]

## Quantitative Data

The physicochemical and spectroscopic properties of ginkgolide B have been thoroughly characterized. This data is essential for its identification, purification, and structural analysis.

## Table 1: Physicochemical Properties of Ginkgolide B

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>24</sub> O <sub>10</sub>	<a href="#">[5]</a> <a href="#">[12]</a>
Molecular Weight	424.4 g/mol	<a href="#">[5]</a>
Monoisotopic Mass	424.13694696 Da	<a href="#">[5]</a>
IUPAC Name	(1R,3R,6R,7S,8S,10R,11R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.0 <sup>111</sup> .0 <sup>3</sup> <sup>7</sup> .0 <sup>711</sup> .0 <sup>1317</sup> ]nonadecane-5,15,18-trione	<a href="#">[3]</a> <a href="#">[5]</a>
CAS Number	15291-77-7	<a href="#">[5]</a>
Melting Point	~280 °C (decomposes)	<a href="#">[3]</a>
pKa (Predicted)	Extremely weak basic (essentially neutral)	<a href="#">[3]</a>

**Table 2: <sup>1</sup>H NMR Spectroscopic Data for Ginkgolide B (in CDCl<sub>3</sub>)**

Proton	Chemical Shift ( $\delta$ , ppm)	Coupling Constant (J, Hz)
1-CH	4.044	dd, J = 7.2, 2.4
2-CH	4.640	d, J = 7.8
3-OH	6.461	
6-CH	5.303	d, J = 3.6
7-CH <sub>2</sub>	2.138	dd, J = 13.8, 4.8
7'-CH <sub>2</sub>	1.936	dd, J = 13.8, 4.8
8-CH	1.727	dd, J = 1.4, 4.4
9-H	1.029	
10-CH	5.018	d, J = 4.8
10-OH	7.460	d, J = 5.4
12-CH	6.071	
14-CH	2.845	q, J = 7.2
16-CH <sub>3</sub>	1.109	d, J = 7.2
18-, 19-, 20-CH <sub>3</sub>	1.029	
1-OH	4.908	d, J = 3

Source: Data compiled from  
MDPI, 2024.[12]

**Table 3:  $^{13}\text{C}$  NMR Spectroscopic Data for Ginkgolide B  
(in  $\text{CDCl}_3$ )**

Carbon	Chemical Shift ( $\delta$ , ppm)
1-CH	73.76
2-CH	91.81
3-C	82.91
4-C	98.45
5-C	71.69
6-CH	78.60
7-CH <sub>2</sub>	36.60
8-CH	48.54
9-C	67.43
10-CH	69.06
11-C=O	173.96
12-CH	109.61
13-C=O	170.28
14-CH	41.52
15-C=O	176.40
16-CH <sub>3</sub>	7.96
17-C	31.89
18-, 19-, 20-CH <sub>3</sub>	28.87

Source: Data compiled from MDPI, 2024.[\[12\]](#)

## Experimental Protocols

The elucidation of ginkgolide B's structure is a landmark in natural product chemistry, relying on a combination of isolation, spectroscopic, and crystallographic techniques.

## Isolation and Purification

Ginkgolide B is naturally sourced from the leaves and root bark of *Ginkgo biloba*.

- Extraction: Dried and powdered plant material is subjected to solvent extraction, typically using a mixture of acetone and water or methanol.
- Solvent Partitioning: The crude extract is partitioned between water and an immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on polarity. The ginkgolides, being moderately polar, are concentrated in the organic phase.
- Chromatography: The enriched fraction undergoes a series of chromatographic separations. This typically involves:
  - Column Chromatography: Using silica gel or other stationary phases to perform an initial fractionation.
  - High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used for the final purification of individual ginkgolides, yielding highly pure ginkgolide B.[13]

## Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the connectivity and stereochemistry of the molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Objective: To determine the carbon-hydrogen framework and the connectivity of atoms.
  - Methodology: High-resolution 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (e.g., COSY, HMBC, HSQC) NMR spectra are acquired. Samples are dissolved in a deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>.[12][14]
  - $^1\text{H}$  NMR: Provides information on the chemical environment of each proton and their scalar couplings (J-couplings), which helps define dihedral angles and thus relative stereochemistry.
  - $^{13}\text{C}$  NMR: Identifies all unique carbon atoms in the molecule.

- 2D NMR (COSY, HMBC): Establishes proton-proton and long-range proton-carbon correlations, allowing for the unambiguous assignment of all signals and the piecing together of the molecular structure.[13][14]
- Vibrational Circular Dichroism (VCD) Spectroscopy:
  - Objective: To determine the absolute configuration of the molecule in solution.
  - Methodology: The experimental VCD and infrared (IR) spectra of ginkgolide B in solution are measured. These are then compared to spectra calculated ab initio using density functional theory (DFT) methods (e.g., B3LYP/6-31G(d)). A strong correlation between the experimental and calculated spectra for a specific enantiomer confirms its absolute configuration.[8]

## X-ray Crystallography

- Objective: To provide an unambiguous determination of the molecular structure and absolute stereochemistry in the solid state.
- Methodology:
  - Crystallization: A highly purified sample of ginkgolide B is crystallized from a suitable solvent to obtain single crystals of sufficient quality.
  - Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
  - Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the positions of all atoms in the crystal lattice are determined. This provides precise bond lengths, bond angles, and the absolute configuration of all chiral centers. The structure of ginkgolide A was first confirmed by X-ray analysis of its p-bromobenzoate derivative, which then served as a reference for the spectroscopic elucidation of ginkgolide B.[8][9]

## Mandatory Visualizations

The following diagram illustrates the logical workflow for the structural elucidation of ginkgolide B, from natural source to final characterization.

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Caption: Workflow for the structural elucidation of Ginkgolide B.

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